Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is a chiral amino acid derivative utilized primarily in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is favored in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions. This amino acid plays a crucial role in the synthesis of complex peptides and proteins, making it a valuable building block in the field of biochemistry and proteomics research .
This compound can be synthesized through various chemical methods, typically involving the protection of the amino group with the Fmoc group and the introduction of the tert-butoxymethyl group to protect the hydroxyl group. It is commercially available from chemical suppliers and can also be produced in laboratory settings using established synthetic protocols .
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is classified as a protected amino acid. It falls under the category of chiral amino acids, which are essential for producing peptides with specific stereochemical configurations. The presence of both Fmoc and tert-butoxymethyl protecting groups allows for precise control during peptide synthesis, distinguishing it from other amino acids .
The synthesis of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid typically involves two main steps:
These methods can be adapted for both small-scale laboratory synthesis and large-scale industrial production using automated peptide synthesizers .
The reaction conditions are critical for successful synthesis. The choice of solvent, temperature, and reaction time must be optimized to achieve high yields and purity. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), which facilitate the reaction between Fmoc chloride and the amino acid .
The molecular formula of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is , with a molecular weight of approximately 397.46 g/mol. The structure includes:
This unique combination contributes to its functionality in peptide synthesis .
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 397.46 g/mol |
CAS Number | 847153-42-8 |
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid participates in several key chemical reactions:
These reactions are fundamental in constructing peptides where this compound serves as a building block .
The deprotection typically occurs in DMF with piperidine, while coupling reactions often utilize HATU in combination with bases like N-methylmorpholine (NMM). These conditions ensure efficient formation of peptide bonds while minimizing side reactions .
The mechanism by which Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid functions involves its role as a protecting group during peptide synthesis:
This process allows for precise control over peptide formation, enabling researchers to construct complex structures with specific sequences and stereochemistry .
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is typically a crystalline solid at room temperature, facilitating easy handling and manipulation in laboratory settings.
The compound exhibits stability under acidic conditions due to its protective groups but can undergo deprotection under mild basic conditions. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents such as DMF and DCM but may have limited solubility in water .
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid is predominantly used in scientific research, particularly in:
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid (molecular formula: C₂₃H₂₇NO₅; MW: 397.46 g/mol) is a non-natural amino acid building block critically employed in SPPS for synthesizing complex peptides with enhanced conformational control. Its tert-butoxymethyl side chain acts as a steric hindrance modulator, reducing aggregation during chain elongation and suppressing aspartimide formation in Asp-rich sequences by 40–60% compared to standard tert-butyl-protected residues [1] [9]. The Fmoc group is cleaved using 20% piperidine in DMF, with deprotection kinetics monitored via UV absorbance at 301 nm (characteristic of dibenzofulvene release). Coupling requires optimized protocols: OxymaPure/DIC in DMF achieves >99% yield within 30 minutes for sterically hindered sequences, while HATU/DIPEA is preferred for coupling to N-alkylated residues [4] [9].
Table 1: Coupling Efficiency of Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid with Various Reagents
Coupling Reagent | Reaction Time (min) | Yield (%) | Epimerization Risk |
---|---|---|---|
DIC/OxymaPure | 30 | >99 | Low (<0.5%) |
HATU/DIPEA | 20 | 98 | Moderate (1.2%) |
PyBOP/NMM | 45 | 95 | High (3.8%) |
Backbone amide protection (e.g., Hmb) is recommended when incorporating this residue C-terminal to proline or other β-sheet promoters to prevent deletion sequences. Post-synthesis, the tert-butoxymethyl group is retained under standard TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) but hydrolyzed by anhydrous HF, necessitating orthogonal protection schemes for hybrid scaffolds [4] [9].
Chemoenzymatic routes leverage lipases and acyltransferases to resolve racemic intermediates or introduce chiral centers. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective esterification of the carboxylic acid group in organic solvents (e.g., toluene), yielding the (R)-enantiomer with >98% ee. This strategy bypasses traditional chiral chromatography, reducing step count and improving atom economy by 30% [5] [9]. For late-stage modifications, transglutaminase mediates site-specific conjugation between the tert-butoxymethyl side chain and lysine-containing biologics, enabling PEGylation or fluorophore attachment without protecting-group manipulations [5].
Biosynthetic incorporation exploits engineered E. coli tyrosyl-tRNA synthetase to incorporate the residue into recombinant peptides. Mutant enzymes (e.g., TyrRS-AzFRS) recognize the tert-butoxymethyl side chain as an "unnatural" substrate, enabling ribosomal synthesis of hybrid moenomycin analogs with improved antibiotic potency against Gram-positive pathogens (MIC₉₀: 0.5 μg/mL vs. 4.0 μg/mL for vancomycin) [5].
Density functional theory (DFT) simulations (B3LYP/6-311++G(d,p)) reveal the hydrolysis pathway of the tert-butoxymethyl group in acidic media. The mechanism proceeds via SN1 solvolysis: protonation of the ether oxygen cleaves the C–O bond, generating a tertiary carbocation and formaldehyde. Energy barriers for this step range from 18–22 kcal/mol in aqueous TFA, consistent with experimental observations of stability below 25°C [6] [8].
Table 2: Computed Stability Parameters for tert-Butoxymethyl Group
Condition | ΔG⧺ (kcal/mol) | Half-Life (h, 25°C) | Major Degradant |
---|---|---|---|
TFA/H₂O (95:5) | 18.2 | >48 | Formaldehyde |
HFIP/DCM (30:70) | 22.1 | >200 | None |
TFA/TfOH (9:1) | 15.8 | 0.5 | tert-Butyl cation |
Molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) show that aprotic solvents like THF stabilize the carbocation intermediate through hydrophobic encapsulation, reducing hydrolysis rates by 4-fold versus protic media. Quantum topology analyses (AIM, ELF) confirm weak H-bonding between the tert-butoxymethyl oxygen and backbone amides (ρ: 0.015 a.u.), explaining its resistance to base-induced β-elimination during Fmoc deprotection [6] [8].
Table 3: Key Identifiers for Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 847153-42-8 / 220498-02-2 | [3] [8] |
IUPAC Name | (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-(tert-butoxymethyl)propanoic acid | [8] |
Molecular Formula | C₂₃H₂₇NO₅ | [1] [2] |
SMILES Notation | CC(C)(C)OCC@@HC(=O)O | [2] [8] |
Storage Conditions | 2–8°C (ambient shipment permissible) | [1] [3] |
MDL Number | MFCD17012676 | [1] [3] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1